molecular formula C12H19N3O2S B2763099 N,N-dimethyl-4-phenylpiperazine-1-sulfonamide CAS No. 339008-94-5

N,N-dimethyl-4-phenylpiperazine-1-sulfonamide

Cat. No. B2763099
CAS RN: 339008-94-5
M. Wt: 269.36
InChI Key: GTIBDSXCKGYQME-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N,N-dimethyl-4-phenylpiperazine-1-sulfonamide”, sulfonamide derivatives have been synthesized through various methods. For instance, one method involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .

Scientific Research Applications

Fluorescence Studies

“N,N-dimethyl-4-phenylpiperazine-1-sulfonamide” has been utilized in fluorescence studies due to its ability to form lustrous crystals that exhibit absorption and fluorescence spectra . These properties are particularly useful in the study of intramolecular charge transfer and the electronic structure of molecules.

Host–Guest Recognition

This compound has been studied for its role in host–guest recognition within cucurbiturils . The complexation with cucurbiturils can modulate the pKa of guest molecules, improve solubility in aqueous solutions, and potentially enhance the stability and targeted delivery of drug molecules.

Organic Synthesis

The unique properties of “N,N-dimethyl-4-phenylpiperazine-1-sulfonamide” make it a versatile building block in organic synthesis . It offers a better leaving group than other enaminones, allowing for a range of chemical transformations.

Drug Delivery Technologies

Due to its interaction with cucurbiturils, this compound could be used to improve drug delivery technologies. Its complexation can reduce adverse effects and enable targeted delivery .

properties

IUPAC Name

N,N-dimethyl-4-phenylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-13(2)18(16,17)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIBDSXCKGYQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-phenylpiperazine-1-sulfonamide

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